molecular formula C17H15FN2O4 B281887 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid

4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No. B281887
M. Wt: 330.31 g/mol
InChI Key: XOPLHWKVVLFFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid, also known as FK-866, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular energy metabolism and DNA repair. Inhibition of NAMPT by FK-866 results in a depletion of NAD+ and subsequent inhibition of various cellular processes, including glycolysis, oxidative phosphorylation, and DNA repair.

Mechanism of Action

4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid acts by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is a critical cofactor in various cellular processes, including energy metabolism, DNA repair, and gene expression. Inhibition of NAMPT by 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid leads to a depletion of NAD+ levels, resulting in inhibition of glycolysis, oxidative phosphorylation, and DNA repair. This ultimately leads to cell death in cancer cells with high NAD+ consumption.
Biochemical and Physiological Effects:
4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been shown to induce apoptosis and autophagy in cancer cells, resulting in cell death. Additionally, 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been shown to inhibit tumor growth and metastasis in various cancer models. 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has also been shown to modulate immune function, with studies demonstrating its ability to enhance the function of natural killer cells and T cells. Furthermore, 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid as a research tool is its ability to selectively target cancer cells with high NAD+ consumption, making it a potentially useful tool for studying cancer metabolism. Additionally, 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been shown to enhance the efficacy of other anticancer therapies, making it a potentially useful tool for combination therapy studies. However, one limitation of 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.

Future Directions

For 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid research include further investigation of its potential as a therapeutic agent for cancer and other diseases, as well as further elucidation of its mechanism of action. Additionally, studies investigating the potential of 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid as a research tool for studying cancer metabolism and combination therapy are warranted. Finally, further investigation of the potential toxicity of 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid in normal cells is needed to fully understand its safety profile.

Synthesis Methods

4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid can be synthesized via a multistep process involving the condensation of 4-fluoroaniline with ethyl 4-oxobutanoate, followed by acylation with 4-nitrobenzoyl chloride and subsequent reduction of the nitro group to an amino group. The resulting compound is then acylated with 4-fluorobenzoyl chloride to yield 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid.

Scientific Research Applications

4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been extensively studied in preclinical models as a potential anticancer agent, due to its ability to selectively target cancer cells with high NAD+ consumption. Several studies have demonstrated that 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid exhibits potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other anticancer therapies. Additionally, 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been shown to enhance the efficacy of radiotherapy and chemotherapy in various cancer models. Furthermore, 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been investigated as a potential therapeutic agent for a variety of other diseases, including inflammation, autoimmune disorders, and metabolic disorders.

properties

Molecular Formula

C17H15FN2O4

Molecular Weight

330.31 g/mol

IUPAC Name

4-[2-[(4-fluorophenyl)carbamoyl]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C17H15FN2O4/c18-11-5-7-12(8-6-11)19-17(24)13-3-1-2-4-14(13)20-15(21)9-10-16(22)23/h1-8H,9-10H2,(H,19,24)(H,20,21)(H,22,23)

InChI Key

XOPLHWKVVLFFTG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)CCC(=O)O

Origin of Product

United States

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